molecular formula C19H18ClF2N3O3 B184308 西他弗沙星 CAS No. 163157-04-8

西他弗沙星

货号 B184308
CAS 编号: 163157-04-8
分子量: 409.8 g/mol
InChI 键: PNUZDKCDAWUEGK-CYZMBNFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Gram-positive and -negative bacteria, including anaerobic bacteria, as well as against atypical pathogens . It is approved in Japan for use in a number of bacterial infections caused by sitafloxacin-susceptible strains . The molecule was identified by Daiichi Sankyo Co., which brought ofloxacin and levofloxacin to the market .


Synthesis Analysis

The synthesis of Sitafloxacin involves condensation under sodium hydrogen condition of Ethyl 3- (3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with tri-ethyl ortho-formate and (1R, 2S)- (-)-cis-1-2-fluorine cyclopropane amino-p-toluene sulfonic acid . After hydrolysis of ester in hydrochloric acid solution, the derivative product reacts with (S)-N- ( (oxoboryl) methylene)-5-azaspiro [2,4]heptan-7-amine by condensation . The total conversion for Sitafloxacin was accomplished at 52-65% .


Molecular Structure Analysis

The molecular formula of Sitafloxacin is C19H18ClF2N3O3 . Its average mass is 409.814 Da and its monoisotopic mass is 409.100464 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sitafloxacin include condensation, hydrolysis of ester in hydrochloric acid solution, and reaction with (S)-N- ( (oxoboryl)methylene)-5-azaspiro [2,4]heptan-7-amine .


Physical And Chemical Properties Analysis

Sitafloxacin has a molecular formula of C19H18ClF2N3O3.3/2H2O and a molecular weight of 436.84 . It is a white to off-white solid . It should be stored at 4°C, and protected from light .

科学研究应用

广谱抗菌活性

西他弗沙星以其广谱抗菌活性而闻名。它对多种革兰氏阳性和革兰氏阴性细菌有效,包括厌氧菌和非典型病原体。它已被日本批准用于治疗多种细菌感染,在社区获得性肺炎、慢性呼吸道疾病加重、复杂性尿路感染、耳鼻喉科感染、男性尿道炎、女性宫颈炎和牙源性感染等疾病中显示出疗效。临床试验表明,西他弗沙星在治疗这些疾病方面不劣于左氧氟沙星和托舒氟沙星等其他抗菌剂 (Keating, 2011)

耐药菌株的治疗

西他弗沙星对耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE) 等多重耐药革兰氏阳性病原体表现出显着的活性。在其他治疗失败的情况下,它对某些 MRSA 和 VRE 感染有效,尽管其有效性有所不同 (Shetty & Wilson, 2000)

对幽门螺杆菌感染的疗效

西他弗沙星已在日本用作幽门螺杆菌感染的第三线救援方案。已经进行了比较西他弗沙星基方案根除幽门螺杆菌的研究,强调了它在治疗这种感染方面的潜力 (Furuta et al., 2014)

牙周治疗中的应用

西他弗沙星也已在支持性牙周治疗的背景下进行了研究。它在治疗牙周袋方面显示出显着的微生物学和临床效果,表明其作为牙周治疗中替代治疗的潜力 (Nakajima et al., 2016)

比较抗菌活性

一项评估西他弗沙星对多种临床分离株的抗菌活性的研究表明,它对革兰氏阳性分离株具有很高的活性,并对包括对其他氟喹诺酮类耐药的菌株在内的几种革兰氏阴性细菌有效。这突出了它在治疗由这些易感菌株引起的感染中的用途 (Wu et al., 2021)

对龈下菌群的影响

西他弗沙星的全身给药对急性牙周病变中的龈下微生物分布显示出积极影响,表明其在这些条件下对细菌的有效性 (Tomita et al., 2014)

治疗鸟分枝杆菌复合体肺病的潜力

含有西他弗沙星的方案已被评估用于治疗难治性鸟分枝杆菌复合体肺病,一些患者表现出积极的反应。这指出了西他弗沙星在该领域的潜在应用,尽管需要进一步研究 (Asakura et al., 2019)

安全和危害

Sitafloxacin is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and chemical impermeable gloves should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Sitafloxacin shows promise in the treatment of Buruli ulcer . A clinical trial is being conducted to determine whether sitafloxacin-containing three-month regimens are as effective as the standard six-month regimen and the four-month rifapentine and moxifloxacin regimen for treatment of pulmonary tuberculosis .

属性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitafloxacin

CAS RN

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

Citations

For This Compound
4,610
Citations
GM Keating - Drugs, 2011 - Springer
Sitafloxacin is a fluoroquinolone antibacterial with in vitro activity against a broad range of Grampositive and -negative bacteria, including anaerobic bacteria, as well as against atypical …
Number of citations: 69 link.springer.com
M Tachibana, M Tanaka, K Mitsugi, Y Jin… - …, 2004 - thieme-connect.com
… h, and at least 45 % of the sitafloxacin-related material secreted in the bile was reabsorbed … that sitafloxacin is rapidly absorbed and widely distributed into various tissues. Sitafloxacin-…
Number of citations: 11 www.thieme-connect.com
D Milatovic, FJ Schmitz, S Brisse… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… In the present study, the in vitro activities of sitafloxacin against a large number of contemporary and clinically relevant bacterial isolates were determined and compared with those of …
Number of citations: 142 journals.asm.org
T Nishizawa, M Munkjargal, H Ebinuma… - Journal of Clinical …, 2021 - mdpi.com
Background and Aim: Sitafloxacin-based therapy is a potent candidate for third-line Helicobacter pylori eradication treatment. In this systematic review, we summarise current reports …
Number of citations: 13 www.mdpi.com
CK Chen, IL Cheng, YH Chen, CC Lai - Antibiotics, 2020 - mdpi.com
… efficacy and safety of sitafloxacin in treating acute bacterial … Only randomized controlled trials (RCTs) evaluating sitafloxacin … 381 patients who received sitafloxacin and the comparator, …
Number of citations: 16 www.mdpi.com
FJ Schmitz, AC Fluit, D Milatovic… - Journal of …, 2000 - academic.oup.com
… , moxifloxacin, clinafloxacin and sitafloxacin was tested against … All strains were susceptible to clinafloxacin and sitafloxacin … sitafloxacin. Compared with moxifloxacin, clinafloxacin and …
Number of citations: 18 academic.oup.com
S Tomita, S Kasai, Y Ihara, K Imamura, D Kita… - Microbial …, 2014 - Elsevier
The aim of this study was to assess the effect(s) of systemic administration of sitafloxacin on subgingival microbial profiles of acute periodontal lesions. Antimicrobial susceptibility of …
Number of citations: 18 www.sciencedirect.com
B Ghebremedhin - Clinical Medicine Insights: Therapeutics, 2012 - journals.sagepub.com
… the efficacy of oral sitafloxacin in otorhinolaryngological infections, … sitafloxacin; diarrhea and liver enzyme elevations were among the common. In the Japanese population sitafloxacin …
Number of citations: 8 journals.sagepub.com
I Kobayashi, A Kanayama, M Hasegawa… - The Japanese Journal …, 2013 - europepmc.org
We conducted a study assess the bactericidal activity of sitafloxacin (STFX) against Streptococcus pneumoniae isolates recovered from respiratory infections including penicillin-…
Number of citations: 2 europepmc.org
J O'Grady, A Briggs, S Atarashi, H Kobayashi… - Xenobiotica, 2001 - Taylor & Francis
… the pharmacokinetics of sitafloxacin from a capsule formulation (dose of 500mg sitafloxacin) and an intravenous (iv) formulation infused over 1 h (dose of 400 mg sitafloxacin) in healthy …
Number of citations: 35 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。